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Compound of Interest

Compound Name: Trimethyl citrate

Cat. No.: B030998 Get Quote

An Important Clarification: The topic of this guide is trimethyl citrate. However, a thorough

review of scientific literature and regulatory databases reveals that the citrate ester

predominantly used and approved for food and beverage applications is triethyl citrate.

Trimethyl citrate, while used in other industries, does not have the same regulatory approvals

(e.g., GRAS status from the FDA) for widespread food use.

Given the focus on food and beverage applications for a scientific audience, this guide will

address both compounds. It will first present the available data for trimethyl citrate and then

provide a comprehensive overview of triethyl citrate, which is the substance of significant

relevance to the food industry. This approach ensures technical accuracy and provides the

most relevant information for researchers and developers.

Part 1: Trimethyl Citrate (CAS: 1587-20-8)
Trimethyl citrate is the trimethyl ester of citric acid. Its applications are primarily centered on

its properties as a non-toxic plasticizer for polymers and as a chemical intermediate.[1][2] While

some commercial suppliers mention its use as a food additive for enhancing aroma or

improving foaming in baked goods, these applications are not substantiated by major

international food regulatory bodies.[3][4] The Good Scents Company, a resource for flavor and

fragrance materials, explicitly states that trimethyl citrate is "not used for fragrances or

flavors".[5]
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The fundamental properties of trimethyl citrate are summarized below.

Property Value Source(s)

CAS Number 1587-20-8 [3]

Molecular Formula C₉H₁₄O₇ [3][6]

Molecular Weight 234.20 g/mol [2][6]

Appearance
White to almost white powder

or crystals
[3][4]

Melting Point 75 - 79 °C [2][4]

Boiling Point ~285 °C (decomposes) [7]

Solubility

Slightly soluble in water;

soluble in alcohol and most

organic solvents

[3][4][6]

Odor
Mild, sweet, ethereal, fruity

note
[3][6][7]

Regulatory Status in Food
A critical distinction for food scientists and drug development professionals is the regulatory

status of an ingredient.

Regulatory Body / Status Finding Source(s)

FDA GRAS Status

Not affirmed as Generally

Recognized as Safe (GRAS).

Not listed in 21 CFR Part 184.

[8][9]

FEMA Number
Not assigned. Indicated as "not

for flavor use."
[5]

JECFA Number Not assigned. [10][11]

European E-Number Not assigned.
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Experimental Protocols
1.3.1 Synthesis of Trimethyl Citrate (Fischer Esterification)

The most common laboratory and industrial synthesis of trimethyl citrate is the Fischer

esterification of citric acid with methanol, catalyzed by an acid.[12]

Objective: To synthesize trimethyl 2-hydroxypropane-1,2,3-tricarboxylate.

Materials:

Citric acid, anhydrous (1 mole equivalent)

Methanol, anhydrous (≥ 3 mole equivalents, often used in excess as solvent)

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)[12]

Toluene (optional, as a water-carrying agent)

Sodium bicarbonate solution (for neutralization)

Brine and deionized water (for washing)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Solvents for recrystallization (e.g., hexane/ethyl acetate mixture)

Procedure:

Combine citric acid, methanol, and the acid catalyst in a round-bottom flask equipped with a

reflux condenser.

Heat the mixture to reflux and maintain for several hours (e.g., 5 hours) to drive the

esterification reaction.[12] Water produced during the reaction can be removed using a

Dean-Stark apparatus if toluene is used as a co-solvent.

After cooling, remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and neutralize the acid catalyst

by washing with a saturated sodium bicarbonate solution.

Wash the organic layer sequentially with deionized water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

via rotary evaporation.

Purify the resulting solid residue by recrystallization from a suitable solvent system (e.g.,

hexane/ethyl acetate) to yield white crystals of trimethyl citrate.[12]

Logical Workflow for Synthesis
The synthesis process can be visualized as a straightforward workflow from reactants to the

final purified product.
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Caption: Workflow for Trimethyl Citrate Synthesis.

Part 2: Triethyl Citrate (CAS: 77-93-0)
Triethyl citrate is the ethyl ester of citric acid and is a widely used, multi-functional food additive.

[13] It is affirmed by the U.S. Food and Drug Administration (FDA) as Generally Recognized as

Safe (GRAS) for use in food.[14][15] Its primary roles include acting as a solvent, a flavoring
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agent, and a surface-active agent, with a notable application as a foam stabilizer and whipping

aid for egg whites.[16][17][18]

Chemical and Physical Properties
Property Value Source(s)

CAS Number 77-93-0 [19][20]

Molecular Formula C₁₂H₂₀O₇ [13][14]

Molecular Weight 276.28 g/mol [13]

Appearance
Odorless, practically colorless,

oily liquid
[13][14][21]

Boiling Point ~294 °C [22]

Specific Gravity 1.135 - 1.139 (at 25°C) [21]

Solubility
Slightly soluble in water;

miscible with ethanol and ether
[21][22]

Taste Bitter taste [13][22]

Regulatory Status and Usage Levels in Food
Triethyl citrate has a well-established regulatory profile for food applications.
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Regulatory Body / Status Finding / Specification Source(s)

FDA GRAS Status

Affirmed as GRAS under 21

CFR § 184.1911. Use is

permitted with no limitation

other than current Good

Manufacturing Practice

(cGMP).

[14][23][24][25]

FEMA Number 3083 [1][19][20][26]

JECFA Number

629. Acceptable Daily Intake

(ADI) of 0-20 mg/kg body

weight established in 1984.

[10][11]

European E-Number E1505 [13][16][27]

Functional Uses

Flavoring agent, solvent,

vehicle, surface-active agent,

sequestrant, carrier solvent,

foam stabilizer.

[14][19][21][28]

Purity (Assay) Not less than 99% w/w [21]

Acidity (as citric acid) Not more than 0.02% w/w [21][22]

Water Content Not more than 0.25% w/w [21]

Experimental Protocols
2.3.1 Assay of Triethyl Citrate in Raw Material (JECFA Method)

This protocol determines the purity of triethyl citrate by saponification.

Objective: To quantify the percentage (w/w) of triethyl citrate.

Principle: The ester linkages in triethyl citrate are hydrolyzed (saponified) by a known excess of

sodium hydroxide. The remaining unreacted sodium hydroxide is then titrated with a

standardized acid.

Materials:
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Triethyl citrate sample

Isopropanol

Deionized water

0.5 N Sodium hydroxide (NaOH), standardized solution

0.5 N Sulfuric acid (H₂SO₄), standardized solution

Bromothymol blue TS (indicator solution)

Boiling chips

500-mL flask with a standard taper ground joint

Water-cooled condenser

Procedure:

Accurately weigh approximately 1.5 g of the triethyl citrate sample into the 500-mL flask.

Add 25 mL of isopropanol and 25 mL of water to the flask.

Using a pipette, add exactly 50 mL of 0.5 N sodium hydroxide solution.

Add a few boiling chips and attach the condenser.

Heat the mixture to reflux and maintain for 1.5 hours.

Cool the flask to room temperature. Wash down the condenser with about 20 mL of

deionized water, collecting the rinsate in the flask.

Add 5 drops of bromothymol blue indicator solution.

Titrate the excess (unreacted) sodium hydroxide with 0.5 N sulfuric acid until the endpoint is

reached.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform a blank determination by following the same procedure without the triethyl citrate

sample.

Calculation: Each mL of 0.5 N sulfuric acid used in the titration is equivalent to 46.05 mg of

C₁₂H₂₀O₇. The purity is calculated based on the difference in titrant volume between the

blank and the sample.[21]

Application Pathways in Food & Beverage
Triethyl citrate's functions lead to its use in several distinct application pathways within the food

industry.

Core Properties
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Solvent / Carrier Surface-Active Agent Flavoring Agent

Flavor Formulations
(dispersant for flavor oils)

Beverages
(solvent for flavorings)

Dried & Liquid Egg Whites
(whipping aid, foam stabilizer)

stabilizes air-liquid interface

Confections
(flavoring)

Click to download full resolution via product page

Caption: Functional Pathways of Triethyl Citrate in Food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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